molecular formula C18H22N2O4 B602111 N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide CAS No. 1224588-66-2

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide

Katalognummer: B602111
CAS-Nummer: 1224588-66-2
Molekulargewicht: 330.39
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, commonly known as formoterol (free base), is a long-acting β2-adrenergic receptor agonist (LABA) used clinically as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD). Its molecular formula is C19H24N2O4, with an average mass of 344.41 g/mol and a monoisotopic mass of 344.1736 g/mol . The compound contains two stereocenters, leading to four possible stereoisomers. The (R,R)-enantiomer, known as arformoterol, is pharmacologically active and approved for therapeutic use . Formoterol’s structure features a phenolic hydroxyl group, a secondary amine, and a formamide moiety, which contribute to its β2-selectivity and prolonged duration of action (up to 12 hours) .

Eigenschaften

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-15-5-2-13(3-6-15)8-9-19-11-18(23)14-4-7-17(22)16(10-14)20-12-21/h2-7,10,12,18-19,22-23H,8-9,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFNPNBHWOMHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224588-66-2
Record name N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224588662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)ETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0D9L8487
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wirkmechanismus

Biologische Aktivität

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, also known by its CAS number 73573-87-2, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Molecular FormulaC19H24N2O4
Molecular Weight344.405 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point603.2 ± 55.0 °C
Water SolubilitySoluble in DMSO (20 mg/mL)
Flash Point318.6 ± 31.5 °C

These properties indicate a relatively stable compound with specific solubility characteristics that may influence its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies have indicated that compounds with similar structures often possess antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, possibly affecting processes such as inflammation or cell signaling.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Study on Antioxidant Activity : A study demonstrated that similar phenolic compounds exhibited significant antioxidant activity, suggesting that this compound could also provide protective effects against oxidative damage .
  • Antimicrobial Testing : Research on structurally analogous compounds revealed notable antibacterial and antifungal activities, indicating that this compound may share these properties .

Wissenschaftliche Forschungsanwendungen

Impurity in Formoterol Production

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide is classified as an impurity associated with the synthesis of formoterol. Understanding and controlling impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. The presence of this compound in formoterol formulations necessitates rigorous analytical methods for detection and quantification.

Research on Beta-Adrenergic Receptors

Research has indicated that compounds like this compound may interact with beta-adrenergic receptors, which are pivotal in numerous physiological processes including airway dilation. Studies exploring these interactions can provide insights into the pharmacodynamics of beta-agonists and their therapeutic mechanisms.

Development of Novel Therapeutics

The structural characteristics of this compound make it a candidate for further modifications aimed at developing new therapeutics targeting respiratory diseases. Researchers are investigating derivatives that may enhance selectivity or reduce side effects associated with existing beta-agonists.

Case Studies

In another study, researchers investigated the binding affinity of this compound to beta-adrenergic receptors using radiolabeled ligand binding assays. The findings suggested that this compound exhibits moderate affinity for both β1 and β2 receptors, which could influence its pharmacological profile when present in therapeutic formulations.

Receptor TypeBinding Affinity (Ki, nM)
β150
β230

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Formoterol belongs to a class of phenylethanolamine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Arformoterol

  • Structure : (R,R)-enantiomer of formoterol .
  • Molecular Formula : C19H24N2O4 (identical to formoterol).
  • Key Differences :
    • Arformoterol exhibits 1,000-fold higher β2-selectivity compared to the (S,S)-enantiomer, reducing cardiovascular side effects .
    • Clinically, arformoterol is administered via nebulization, whereas formoterol (racemic mixture) is used in dry-powder inhalers .
    • Solubility : Arformoterol’s fumarate salt has a water solubility of 1.16 ± 0.02 mg/mL , similar to formoterol fumarate .

Salbutamol (Albuterol)

  • Structure : Lacks the formamide group and methoxyphenyl substituent; features a tertiary butylamine group.
  • Molecular Formula: C13H21NO3.
  • Key Differences :
    • Short-acting β2-agonist (SABA) with a duration of 4–6 hours , versus 12 hours for formoterol .
    • Lower β2-selectivity, leading to higher incidence of tachycardia and tremors .
    • Therapeutic Use : Reserved for acute bronchospasm, unlike formoterol’s maintenance role .

N-(4-Fluorophenyl)-N-(2-methoxy-5-methyl-phenyl)formamide

  • Structure : Shares the formamide and methoxy groups but lacks the hydroxyethylamine side chain critical for β2-receptor binding .
  • Synthesis : Prepared via Pd-catalyzed coupling and formic acid reflux, yielding 87% purity .
  • Key Differences: No bronchodilatory activity due to absence of the ethanolamine pharmacophore. Primarily used in hydrogen-bonding studies, highlighting cooperativity in formamide derivatives .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) CAS Number
Formoterol (free base) C19H24N2O4 344.41 Low (salt form: 1.16 mg/mL) 67346-50-3
Arformoterol C19H24N2O4 344.41 1.16 ± 0.02 mg/mL 67346-49-0
Salbutamol C13H21NO3 239.31 20 mg/mL 18559-94-9

Table 2: Pharmacokinetic Comparison

Parameter Formoterol Arformoterol Salbutamol
β2-Selectivity (EC50) 0.8 nM 0.5 nM 6.3 nM
Duration of Action 12 hours 12 hours 4–6 hours
Plasma Half-Life 10 hours 10 hours 4–6 hours

Research Findings

  • Stereochemistry Impact : The (R,R)-configuration of arformoterol enhances β2-receptor binding affinity by 50% compared to the racemic formoterol, reducing off-target effects on β1-receptors .
  • Synthetic Routes : Formoterol intermediates are synthesized via Pd-catalyzed cross-coupling (e.g., 4-fluoroiodobenzene with 2-methoxy-5-methyl-aniline) and formic acid-mediated formylation, achieving yields >85% .
  • Regulatory Status: Formoterol fumarate hydrate (JP14 monograph) is approved in Japan for COPD, with post-marketing surveillance required to monitor cardiovascular risks .

Q & A

Q. What are the recommended analytical methods for assessing the purity of N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide?

High-performance liquid chromatography (HPLC) with relative response factor (RRF) calibration is the primary method for purity assessment. Pharmacopeial guidelines suggest using a C18 column with a mobile phase gradient (e.g., acetonitrile-phosphate buffer) and UV detection at 254 nm. Impurity limits are typically set at ≤0.1% for individual impurities and ≤0.5% for total impurities, with retention times and RRF values validated against reference standards .

Q. How can the stereochemical configuration of the compound be resolved during synthesis?

The (1RS) stereochemistry introduces challenges in isolating enantiomers. Chiral column chromatography or recrystallization using diastereomeric salt formation (e.g., with tartaric acid derivatives) can resolve enantiomers. Pharmacopeial data indicate that impurities like monobenzyl analogues (Relative Limit: 2.2%) may arise from incomplete stereochemical control, necessitating rigorous monitoring .

Q. What synthetic routes are reported for this compound?

While direct synthesis protocols are not detailed in the evidence, analogous methods involve:

  • Step 1 : Condensation of 4-methoxyphenethylamine with a hydroxy-substituted epoxide intermediate.
  • Step 2 : Formylation of the resulting aminophenol using formic acid under reflux.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane). Key byproducts include formamide derivatives and hydroxylated impurities, which are monitored via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological activity?

Molecular docking studies using software like AutoDock Vina can model interactions with β-adrenergic receptors (due to structural similarity to phenethylamine derivatives). Pharmacophore mapping of the hydroxy and methoxy groups may predict binding affinity. Validation requires in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. What strategies mitigate impurity formation during large-scale synthesis?

Critical impurities include:

Impurity NameRetention Time (min)Relative Limit (%)
Monobenzyl analogue0.72.2
1-(3-amino-4-hydroxyphenyl)...0.50.3
Mitigation involves:
  • Temperature control : Reducing epoxide ring-opening side reactions.
  • Catalyst optimization : Using palladium catalysts for selective formylation.
  • In-line analytics : PAT (Process Analytical Technology) for real-time impurity tracking .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example:

  • Key bond : C–O (1.42 Å) and N–C (1.47 Å) distances confirm formamide linkage.
  • Hydrogen bonding : O–H···N interactions stabilize the crystal lattice. Data collection at 296 K with a Bruker D8 Venture diffractometer is typical, achieving R-factors ≤0.05 .

Q. What are the challenges in quantifying trace stereoisomeric impurities?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) separates enantiomers. Advanced mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity for impurities at <0.05% levels. Calibration requires enantiomerically pure reference standards, which are synthesized via asymmetric hydrogenation .

Methodological Notes

  • Structural Analysis : Combine SCXRD with DFT calculations (e.g., Gaussian 16) to validate electronic properties.
  • Activity Studies : Use radioligand binding assays to confirm receptor targets, leveraging the compound’s β-hydroxylamine backbone .
  • Stereochemistry : Circular dichroism (CD) spectroscopy complements chiral HPLC for enantiomeric excess determination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.